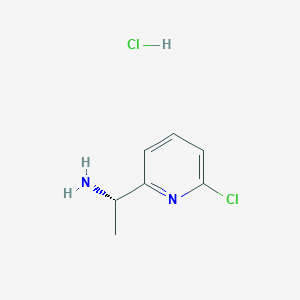![molecular formula C16H21NO4 B13436549 (4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid](/img/structure/B13436549.png)
(4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a phenyl group, and a pent-4-enoic acid backbone. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Pent-4-enoic Acid Backbone: This can be achieved through various methods, including the Wittig reaction or the Horner-Wadsworth-Emmons reaction, which introduce the double bond at the desired position.
Coupling with the Phenyl Group: The phenyl group can be introduced through a Grignard reaction or a Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process typically includes:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反応の分析
Types of Reactions
(4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the pent-4-enoic acid backbone can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions to expose the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Epoxides and Diols: Formed through oxidation reactions.
Saturated Derivatives: Formed through reduction reactions.
Free Amino Acid: Formed by removing the Boc protecting group.
科学的研究の応用
(4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid has several scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor for drug development.
Biological Studies: Used in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: Employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. The Boc protecting group provides stability during chemical reactions, preventing unwanted side reactions.
類似化合物との比較
Similar Compounds
(4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-methylpent-4-enoic acid: Similar structure but with a methyl group instead of a phenyl group.
(4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-ethylpent-4-enoic acid: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
(4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. The phenyl group can participate in π-π interactions and other non-covalent interactions, making this compound valuable in various chemical and biological applications.
特性
分子式 |
C16H21NO4 |
|---|---|
分子量 |
291.34 g/mol |
IUPAC名 |
(E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19)/b10-7+ |
InChIキー |
OIMOFNCGPRURIA-JXMROGBWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC(C/C=C/C1=CC=CC=C1)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


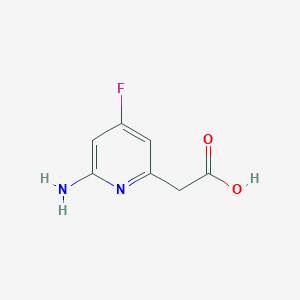
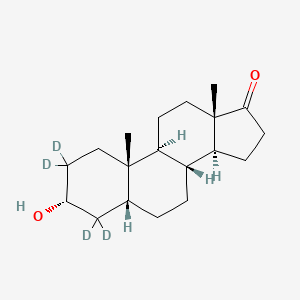
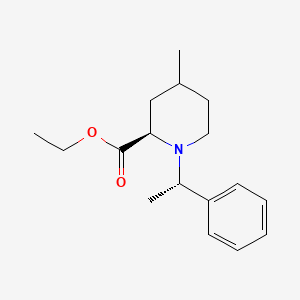
![(8R,9R,13S,14R,17S)-17-ethynyl-1,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13436479.png)

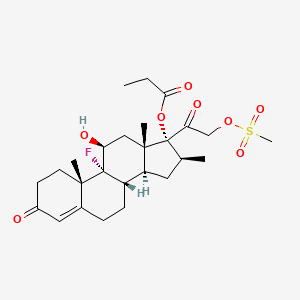
![1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B13436501.png)

![methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-(3-methylsulfonyloxypropyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13436506.png)
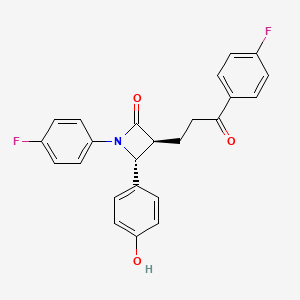
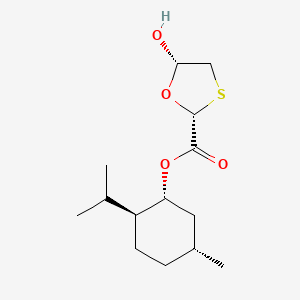
![Ethyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate](/img/structure/B13436514.png)

